molecular formula C5H7F3O3 B2475762 Ethyl 2-(trifluoromethoxy)acetate CAS No. 1027157-11-4

Ethyl 2-(trifluoromethoxy)acetate

Cat. No. B2475762
M. Wt: 172.103
InChI Key: UVYNDOUWYIODCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethoxy)acetate is a chemical compound with the molecular formula C5H7F3O3 . It has an average mass of 172.102 Da and a monoisotopic mass of 172.034729 Da . It is also known by other names such as Ethyl trifluoromethoxy-acetate and Trifluoromethoxy-acetic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(trifluoromethoxy)acetate consists of five carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms . It has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

Ethyl 2-(trifluoromethoxy)acetate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 114.0±35.0 °C at 760 mmHg and a vapour pressure of 20.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol and the flash point is 23.1±20.8 °C . The index of refraction is 1.345 .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate is used as a building block in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
  • Methods of Application: The synthesis involves a number of cyclocondensation reactions .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Design and Synthesis of Novel Fluorinated Compounds

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate is used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds are evaluated for their antibacterial and antifungal activities .
  • Methods of Application: The compounds are characterized by spectroscopic techniques .
  • Results or Outcomes: The compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group. Among the 20 fluorinated chalcones, compound A3 / B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

3. Conversion of Aliphatic Alcohols

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate can be used in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
  • Methods of Application: The procedure is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .
  • Results or Outcomes: This procedure is attractive due to its applicability to a wide range of aliphatic alcohols .

4. Synthesis of Building Blocks

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate is used in the synthesis of the corresponding esters, which are of interest for further application in Drug Discovery projects .
  • Methods of Application: The most convenient approach included synthesis of the corresponding esters .
  • Results or Outcomes: The obtained alcohols are of interest for further application in Drug Discovery projects .

5. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been used for various diseases and disorders .
  • Methods of Application: The synthesis of these drugs involves various chemical reactions, including fluorination .
  • Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been developed .

6. Synthesis of Building Blocks for Drug Discovery

  • Application Summary: Ethyl 2-(trifluoromethoxy)acetate is used in the synthesis of building blocks for Drug Discovery projects .
  • Methods of Application: The synthesis involves the reduction and fluorination of the corresponding esters .
  • Results or Outcomes: The obtained alcohols are of interest for further application in Drug Discovery projects .

Safety And Hazards

Ethyl 2-(trifluoromethoxy)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-(trifluoromethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYNDOUWYIODCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trifluoromethoxy)acetate

CAS RN

1027157-11-4
Record name ethyl 2-(trifluoromethoxy)acetate
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